

An In-depth Technical Guide to 4-Butylpiperidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Butylpiperidine**

Cat. No.: **B1281884**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Butylpiperidine**, a saturated heterocyclic compound with applications in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its key spectral characteristics.

Core Concepts: Molecular Structure and Formula

4-Butylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine, substituted with a butyl group at the 4-position. Its chemical structure consists of a saturated cyclohexane ring where one methylene group is replaced by a nitrogen atom, and a four-carbon alkyl chain is attached to the carbon atom opposite the nitrogen.

Molecular Formula: C₉H₁₉N^[1]^[2]

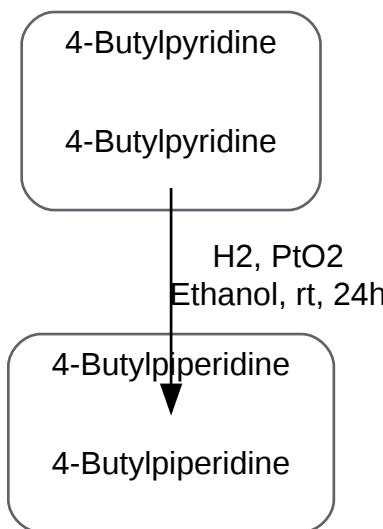
CAS Number: 24152-39-4^[1]^[2]

IUPAC Name: **4-butylpiperidine**^[2]

The structural representation of **4-Butylpiperidine** is depicted in the following diagram:

Figure 1: Chemical structure of **4-Butylpiperidine**.

Physicochemical Properties


A summary of the key physical and chemical properties of **4-Butylpiperidine** is provided in the table below. The data presented includes both estimated and computed values from reputable chemical databases.

Property	Value	Source
Molecular Weight	141.25 g/mol	[1] [2]
Melting Point	28°C (estimate)	[1]
Boiling Point	178.34°C (estimate)	[1]
Density	0.8790 g/mL (estimate)	[1]
pKa	10.70 ± 0.10 (Predicted)	[1]
XLogP3-AA	2.7	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	3	[2]

Experimental Protocol: Synthesis of 4-Butylpiperidine

The synthesis of **4-Butylpiperidine** can be effectively achieved through the catalytic hydrogenation of 4-butylpyridine. This method provides a high-yield and straightforward route to the desired saturated heterocyclic compound.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 2: Synthesis of **4-Butylpiperidine** via hydrogenation.

Materials and Reagents:

- 4-Butylpyridine
- Platinum(IV) oxide (PtO_2 , Adams' catalyst)
- Ethanol (anhydrous)
- Hydrogen gas (H_2)
- Argon or Nitrogen gas (for inert atmosphere)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Magnesium sulfate (MgSO_4), anhydrous
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
- Rotary evaporator

- Separatory funnel

Procedure:

- Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-butylpyridine (1 equivalent). Dissolve the starting material in anhydrous ethanol.
- Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), carefully add platinum(IV) oxide (0.05 to 0.1 equivalents).
- Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen (typically 50 psi if using a Parr apparatus, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the reaction mixture vigorously at room temperature.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within 24 hours.
- Workup: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the filter cake with ethanol.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Dissolve the resulting residue in a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-Butylpiperidine**.
- Final Purification (Optional): If necessary, the product can be further purified by vacuum distillation to obtain highly pure **4-Butylpiperidine**.

Spectral Data Analysis

The structural elucidation of **4-Butylpiperidine** is confirmed through various spectroscopic techniques. Below are the expected key features in its NMR and IR spectra.

¹H NMR Spectroscopy:

The proton NMR spectrum of **4-Butylpiperidine** is expected to show distinct signals for the protons on the piperidine ring and the butyl side chain.

- **Piperidine Ring Protons:** The protons on the piperidine ring will appear as complex multiplets in the upfield region, typically between δ 1.0 and 3.0 ppm. The protons alpha to the nitrogen (at the 2 and 6 positions) will be the most downfield of the ring protons.
- **NH Proton:** A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can vary depending on the solvent and concentration.
- **Butyl Group Protons:** The protons of the butyl group will show characteristic signals: a triplet for the terminal methyl group (CH_3) around δ 0.9 ppm, and multiplets for the methylene groups (CH_2) between δ 1.2 and 1.5 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide direct information about the carbon skeleton.

- **Piperidine Ring Carbons:** The carbons of the piperidine ring will resonate in the aliphatic region, typically between δ 25 and 50 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield among the ring carbons.
- **Butyl Group Carbons:** The four carbons of the butyl chain will appear in the δ 14-40 ppm range, with the terminal methyl carbon being the most upfield.

Infrared (IR) Spectroscopy:

The IR spectrum of **4-Butylpiperidine** will exhibit characteristic absorption bands for the functional groups present.

- **N-H Stretch:** A moderate, somewhat broad absorption band in the region of 3300-3500 cm^{-1} is characteristic of the N-H stretching vibration of the secondary amine.

- C-H Stretch: Strong, sharp peaks just below 3000 cm^{-1} (typically in the $2850\text{-}2960\text{ cm}^{-1}$ range) are due to the C-H stretching vibrations of the sp^3 hybridized carbons in the piperidine ring and the butyl group.
- N-H Bend: A bending vibration for the N-H group may be observed around $1590\text{-}1650\text{ cm}^{-1}$.
- C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1000 and 1250 cm^{-1} .

This guide provides essential technical information for professionals working with **4-Butylpiperidine**. For further details on specific applications or analytical data, consulting peer-reviewed literature and specialized chemical databases is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BUTYLPIPERIDINE | 24152-39-4 [amp.chemicalbook.com]
- 2. 4-Butylpiperidine | C9H19N | CID 13283867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Butylpiperidine: Structure, Properties, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281884#4-butylpiperidine-structure-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com